Dimethyl 2,6-dimethyl-4-{4-[(3-methylbenzoyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Dimethyl 2,6-dimethyl-4-{4-[(3-methylbenzoyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative. The 1,4-DHP scaffold is well-known for its pharmacological applications, particularly in cardiovascular therapeutics (e.g., calcium channel blockers like nifedipine) and antimicrobial agents . Structurally, this compound features:
- Dimethyl ester groups at positions 3 and 5 of the dihydropyridine ring.
- 2,6-Dimethyl substituents on the dihydropyridine core.
- A 4-phenyl group substituted with a 3-methylbenzoyloxy moiety at the para position.
Properties
CAS No. |
324577-13-1 |
|---|---|
Molecular Formula |
C25H25NO6 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[4-(3-methylbenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H25NO6/c1-14-7-6-8-18(13-14)23(27)32-19-11-9-17(10-12-19)22-20(24(28)30-4)15(2)26-16(3)21(22)25(29)31-5/h6-13,22,26H,1-5H3 |
InChI Key |
FCVLOLMWNUASKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-[(3-Methylbenzoyl)Oxy]Benzaldehyde
The aldehyde precursor is synthesized via esterification of 4-hydroxybenzaldehyde with 3-methylbenzoyl chloride. A representative procedure involves:
-
Dissolving 4-hydroxybenzaldehyde (1.0 equiv) in anhydrous dichloromethane under nitrogen.
-
Adding 3-methylbenzoyl chloride (1.1 equiv) dropwise, followed by catalytic dimethylaminopyridine (DMAP, 0.1 equiv) and triethylamine (1.5 equiv) as a base.
-
Stirring at room temperature for 12 hours, followed by aqueous workup and purification via silica gel chromatography to yield 4-[(3-methylbenzoyl)oxy]benzaldehyde as a white solid (yield: 85–90%).
Key Characterization Data :
Hantzsch Condensation Reaction
The target compound is synthesized via cyclocondensation of 4-[(3-methylbenzoyl)oxy]benzaldehyde with methyl acetoacetate and ammonium acetate. A modified protocol derived from Hantzsch Method C (enamine route) is recommended for sterically hindered aldehydes:
Procedure :
-
Combine 4-[(3-methylbenzoyl)oxy]benzaldehyde (1.0 equiv, 2.13 mmol), methyl acetoacetate (2.2 equiv, 4.69 mmol), and ammonium acetate (3.0 equiv, 6.39 mmol) in anhydrous isopropanol (50 mL).
-
Reflux the mixture at 85°C for 24–48 hours under nitrogen.
-
Cool to room temperature, filter the precipitated product, and wash with cold isopropanol.
-
Recrystallize from methanol or dichloromethane/ethyl ether to obtain the target compound as a yellow crystalline solid.
Optimization Parameters :
Yield : 35–45% (typical for sterically demanding 1,4-DHPs).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A trial protocol involves:
Solid-Phase Synthesis
Immobilization of the aldehyde on Wang resin has been explored for parallel synthesis of 1,4-DHP libraries. However, this method is less practical for bulk production due to lower yields (20–25%).
Purification and Characterization
Purification Techniques
Analytical Data
-
1H-NMR (DMSO-d6) : δ 7.80–7.20 (m, 8H, aromatic), 5.10 (s, 1H, C4-H), 3.65 (s, 6H, COOCH3), 2.30 (s, 6H, C2/C6-CH3).
-
MS (ESI+) : m/z 465.2 [M+H]+ (calculated for C25H25NO7: 465.2).
Mechanistic Considerations
The Hantzsch reaction proceeds via:
-
Knoevenagel Condensation : Aldehyde reacts with methyl acetoacetate to form an enamine intermediate.
-
Michael Addition : A second equivalent of methyl acetoacetate attacks the enamine, forming the dihydropyridine ring.
-
Oxidation (Optional) : Air oxidation may occur, but the target compound retains the 1,4-DHP structure due to steric protection of the C4 position.
Steric hindrance from the 3-methylbenzoyloxy group necessitates prolonged reaction times to ensure complete cyclization.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethyl-4-{4-[(3-methylbenzoyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated pyridine rings .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for Dimethyl 2,6-dimethyl-4-{4-[(3-methylbenzoyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate is C22H27NO5. The structure consists of a pyridine ring with various substituents that enhance its biological activity. The presence of the methoxy and methyl groups contributes to its lipophilicity and overall stability.
In a study published in Organic Letters, researchers demonstrated a modified Hantzsch synthesis leading to substituted pyridines with enhanced biological activity. The reaction conditions were optimized to yield high purity products suitable for pharmacological testing .
Antihypertensive Activity
This compound exhibits significant antihypertensive properties by acting as a calcium channel blocker. This mechanism is crucial for the treatment of hypertension and angina pectoris. Similar compounds in this class have been shown to bind effectively to L-type calcium channels, leading to vasodilation and reduced blood pressure .
Anticancer Properties
Recent studies have indicated that derivatives of 1,4-dihydropyridines may possess anticancer properties. Research has shown that certain modifications in the structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with specific aromatic substitutions have demonstrated increased activity against breast and prostate cancer cells .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may offer neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter release and protect neuronal cells from oxidative stress .
Mechanism of Action
The mechanism of action of Dimethyl 2,6-dimethyl-4-{4-[(3-methylbenzoyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities and receptor functions, leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby providing protective effects against cellular damage .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural variations among 1,4-DHP derivatives include:
- Substituents on the 4-phenyl group (e.g., halogen, methoxy, benzoyloxy).
- Ester groups (methyl, ethyl, propyl) at positions 3 and 5.
- Additional functional groups (e.g., carboxamides, nitro, imidazole).
Table 1: Structural and Physicochemical Properties of Selected 1,4-DHP Derivatives
Notes:
Biological Activity
Dimethyl 2,6-dimethyl-4-{4-[(3-methylbenzoyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The compound's structure is characterized by a pyridine ring substituted with various functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 354.39 g/mol. Key properties include:
- Density : Approximately 1.2 g/cm³
- Melting Point : 121-125 °C
- Boiling Point : 321.7 °C at 760 mmHg
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The Hantzsch reaction is a common method used to create dihydropyridine derivatives, which are then modified to introduce the desired substituents on the pyridine ring .
Antioxidant and Neuroprotective Effects
Recent studies have indicated that this compound exhibits significant antioxidant properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound has been shown to reduce oxidative stress markers in vitro and in vivo, suggesting potential applications in neuroprotection .
Cholinesterase Inhibition
This compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative disorders such as Alzheimer's disease. In a study involving various derivatives of pyridine compounds, it was found that certain analogs demonstrated IC50 values in the low micromolar range for AChE inhibition, indicating promising activity .
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) | % Ca Flux Inhibition |
|---|---|---|---|
| 3h | 1.8 ± 0.1 | 2.0 ± 0.1 | 47.72 |
| 3a | - | - | 18.58 |
| 3b | - | - | 31.89 |
Study on Neuroprotection
In a study focused on the neuroprotective effects of this compound, researchers administered it to animal models subjected to oxidative stress conditions. The results showed a marked improvement in cognitive function and a reduction in neuronal cell death compared to control groups .
Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship of various derivatives revealed that modifications on the phenyl and pyridine rings significantly influence biological activity. Specifically, the presence of electron-donating groups on the aromatic ring enhanced AChE inhibitory activity while maintaining low toxicity profiles .
Q & A
Q. What are the key structural features of this dihydropyridine derivative, and how do they influence its reactivity?
The compound contains a 1,4-dihydropyridine core with ester groups (dimethyl dicarboxylate), a substituted phenyl ring at position 4, and a 3-methylbenzoyloxy moiety. The electron-withdrawing ester groups stabilize the dihydropyridine ring, while the substituted phenyl group modulates steric and electronic interactions during reactions. The 3-methylbenzoyloxy substituent introduces lipophilicity, which may influence biological activity. Structural confirmation typically employs NMR (¹H/¹³C) and IR spectroscopy to verify functional groups and regiochemistry .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis involves a Hantzsch-like condensation: (i) reacting a substituted benzaldehyde derivative (e.g., 4-hydroxy-3-methylbenzaldehyde) with methyl acetoacetate to form a Knoevenagel adduct, followed by (ii) cyclization with ammonium acetate. The 3-methylbenzoyloxy group is introduced via esterification under acidic conditions (e.g., H₂SO₄) or coupling reagents like DCC/DMAP. Yield optimization requires controlled temperature (60–80°C) and anhydrous solvents (e.g., toluene) .
Q. How is purity assessed, and what analytical techniques are critical for characterization?
Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC). Structural elucidation relies on:
- ¹H NMR : Peaks at δ 5.0–5.5 ppm (dihydropyridine H4), δ 2.3–2.6 ppm (methyl groups).
- IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H of dihydropyridine).
- Mass spectrometry : Molecular ion peak matching the theoretical mass (C₂₄H₂₅NO₆: ~447.5 g/mol) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives?
Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for key steps like cyclization. Reaction path searches using software like GRRM or Gaussian identify intermediates, while solvent effects are modeled via COSMO-RS. This reduces trial-and-error experimentation, as shown in studies achieving 85% yield improvements for analogous dihydropyridines .
Q. What strategies resolve contradictions in biological activity data across similar dihydropyridines?
Discrepancies often arise from substituent positioning. For example:
- 3-Methyl substitution (vs. 4-methyl) on the benzoyloxy group enhances steric hindrance, reducing enzyme binding in antimicrobial assays.
- Methyl vs. ethyl esters alter logP values, affecting membrane permeability. Systematic SAR studies using standardized assays (e.g., MIC for antimicrobial activity) and molecular docking (e.g., targeting bacterial DHFR) clarify structure-activity trends .
Q. How do heterogeneous reaction conditions impact the scalability of dihydropyridine synthesis?
Solid-supported catalysts (e.g., silica-bound sulfonic acid) improve yields in cyclization steps by enhancing surface area and reducing side reactions. Membrane separation technologies (e.g., nanofiltration) isolate intermediates efficiently, as demonstrated in scaled-up syntheses of related compounds with >90% purity .
Q. What are the challenges in crystallizing this compound, and how do crystal packing interactions affect stability?
The bulky 3-methylbenzoyloxy group disrupts crystal lattice formation, often requiring slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures). X-ray diffraction reveals intermolecular C-H···O hydrogen bonds between ester groups and π-π stacking of aromatic rings, which stabilize the lattice but may reduce solubility in aqueous media .
Methodological Guidance
- For reaction optimization : Use a Design of Experiments (DoE) approach with variables like temperature, solvent polarity, and catalyst loading to identify statistically significant factors .
- For biological assays : Prioritize time-kill kinetics over endpoint assays to capture dynamic activity against resistant microbial strains .
- For computational modeling : Validate docking results with molecular dynamics simulations (≥100 ns) to account for protein flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
